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Compound of Interest

Compound Name: HDACS3-IN-T247

Cat. No.: B607924

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological
evaluation of HDAC3-IN-T247, a potent and selective inhibitor of Histone Deacetylase 3
(HDACR3). This document details the quantitative biochemical and cellular activity,
comprehensive experimental protocols, and the underlying signaling pathways affected by this
compound.

Introduction

HDAC3-IN-T247, also known as T247, is a small molecule inhibitor that demonstrates high
selectivity for HDAC3 over other HDAC isoforms.[1][2] Its discovery stemmed from a click
chemistry-based combinatorial fragment assembly approach, which allowed for the rapid
synthesis and screening of a large library of candidate compounds.[1][2][3] HDAC3-IN-T247
has emerged as a valuable research tool for elucidating the specific roles of HDAC3 in various
biological processes and as a potential therapeutic agent, particularly in the fields of oncology
and virology.[1][2][3] The inhibitor's mechanism of action involves the selective suppression of
HDAC3 enzymatic activity, leading to the hyperacetylation of its substrates, most notably the
p65 subunit of NF-kB.[1][2][3] This targeted activity has been shown to induce growth inhibition
in cancer cell lines and activate gene expression in latent HIV-infected cells.[1][2][3]

Quantitative Data
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The following tables summarize the key quantitative data for HDAC3-IN-T247, including its
inhibitory activity against various HDAC isoforms and its anti-proliferative effects on cancer cell
lines.

Table 1: In Vitro HDAC Inhibitory Activity of HDAC3-IN-T247

Target Enzyme IC50 (pM) Selectivity vs. HDAC3
HDAC3 0.24

Total HDACs (HeLa nuclear

extract) > 100 > 417-fold

HDAC1 > 100 > 417-fold

HDAC4 > 100 > 417-fold

HDACG6 > 100 > 417-fold

HDACS8 > 100 > 417-fold

Data sourced from Suzuki et al., PLoS One, 2013.[1][2]

Table 2: In Vitro Anti-proliferative Activity of HDAC3-IN-T247

Cell Line Cancer Type GI50 (pM)
HCT116 Colon Carcinoma 1.8
PC-3 Prostate Carcinoma 4.3

Data sourced from Suzuki et al., PLoS One, 2013.[2]

Discovery and Synthesis

The discovery of HDAC3-IN-T247 was a result of a systematic screening of a 504-member
triazole library synthesized via a copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) or
“click chemistry" approach.[1][2][3] This strategy involved the reaction of nine different alkynes,
featuring a zinc-binding group, with 56 unique azide building blocks.[1]
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The synthesis of HDAC3-IN-T247 involves the CuAAC reaction between the alkyne, N-(2-
aminophenyl)-4-ethynylbenzamide, and the azide, 3-(2-azidoethyl)thiophene.[2][4]

Synthesis Workflow
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Starting Materials Click Chemistry Reaction

N-(2-aminophenyl)-4-ethynylbenzamide 3-(2-azidoethyl)thiophene Sodium Ascorbate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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